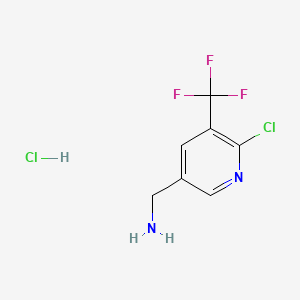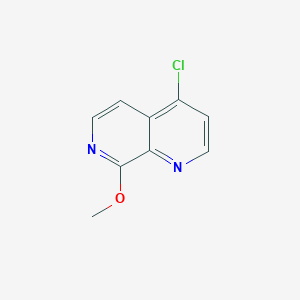
1-(4-Chloro-2-ethynylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-ethynylphenyl)pyrrolidine is a compound that features a pyrrolidine ring attached to a phenyl group substituted with a chlorine atom and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl group with the desired substituents. One common method involves the reaction of 4-chloro-2-ethynylbenzaldehyde with pyrrolidine under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chloro-2-ethynylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 4-chloro-2-ethynylbenzaldehyde or 4-chloro-2-ethynylbenzoic acid.
Reduction: Formation of 4-chloro-2-ethynylcyclohexylpyrrolidine.
Substitution: Formation of 4-azido-2-ethynylphenylpyrrolidine or 4-thio-2-ethynylphenylpyrrolidine.
Applications De Recherche Scientifique
1-(4-Chloro-2-ethynylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)pyrrolidine: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
1-(4-Ethynylphenyl)pyrrolidine: Lacks the chlorine atom, which can affect its electronic properties and reactivity.
1-(4-Chloro-2-methylphenyl)pyrrolidine: Substitution of the ethynyl group with a methyl group, leading to different steric and electronic effects.
Uniqueness: 1-(4-Chloro-2-ethynylphenyl)pyrrolidine is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct electronic and steric properties
Propriétés
Formule moléculaire |
C12H12ClN |
|---|---|
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
1-(4-chloro-2-ethynylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H12ClN/c1-2-10-9-11(13)5-6-12(10)14-7-3-4-8-14/h1,5-6,9H,3-4,7-8H2 |
Clé InChI |
SSKZDDGKGVSTEK-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CC(=C1)Cl)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester](/img/structure/B14765357.png)

![4-[[3,6-Bis(4-methoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14765377.png)


![Ethyl 4-[5-[[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]carbamoyl]-2-pyridyl]piperazine-1-carboxylate](/img/structure/B14765391.png)

![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14765413.png)
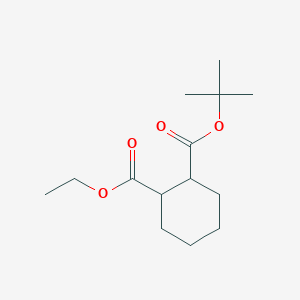
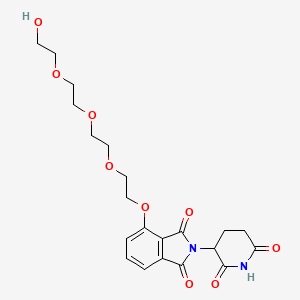
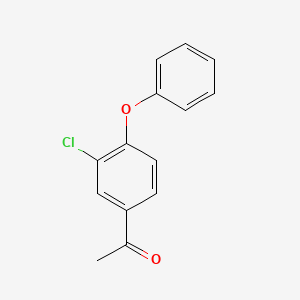
![Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI)](/img/structure/B14765449.png)
